Lipiarmycin A4 is a macrolide antibiotic compound produced by the actinobacterium Actinoplanes deccanensis. It belongs to a class of antibiotics known for their broad-spectrum antibacterial activity, particularly against Gram-positive bacteria and multidrug-resistant strains of Mycobacterium tuberculosis. Lipiarmycin A4 is structurally related to other lipiarmycins, including lipiarmycin A3 and tiacumicin B, which share a common 18-membered macrolactone core structure linked to glycosyl moieties.
Lipiarmycin A4 is derived from the fermentation of Actinoplanes deccanensis, a soil-dwelling bacterium. This compound is classified as a macrolide antibiotic, characterized by its large lactone ring structure. It exhibits significant antimicrobial properties, particularly effective against resistant strains of bacteria, making it a subject of interest in medicinal chemistry and pharmacology.
The synthesis of lipiarmycin A4 has been achieved through various chemical methods. Notable approaches include:
The molecular structure of lipiarmycin A4 features an 18-membered macrolactone ring with specific glycosyl substituents. The compound has a molecular formula of C₁₈H₃₁Cl₂O₈ and a molecular weight of approximately 1044.04 g/mol. The structural characteristics include:
Lipiarmycin A4 undergoes several chemical reactions that are pivotal for its synthesis and functional activity:
Lipiarmycin A4 exerts its antibacterial effects primarily through inhibition of bacterial RNA polymerase. The mechanism involves binding to the RNA polymerase at the "clamp" region, preventing proper transcription initiation by stabilizing the enzyme in an open-clamp state. This action effectively halts RNA synthesis, which is crucial for bacterial growth and replication .
Research indicates that mutations in specific genes (rpoB and rpoC) can confer resistance to lipiarmycin A4, highlighting its targeted action within bacterial cells .
Lipiarmycin A4 exhibits several important physical and chemical properties:
Lipiarmycin A4 has significant potential applications in medicine, particularly due to its effectiveness against drug-resistant strains of Mycobacterium tuberculosis. Its unique mechanism of action positions it as a valuable candidate for developing new antibiotics aimed at combating resistant bacterial infections. Ongoing research focuses on optimizing its chemical properties to enhance efficacy and reduce resistance .
Lipiarmycin A4 (C₅₆H₇₄Cl₂O₁₈; MW 1138.08) shares a conserved 18-membered macrolactone core with other lipiarmycins but exhibits distinct modifications:
Table 3: Structural Comparison of Lipiarmycin Congeners
Congener | C19 Configuration | Rhamnose Modification | Molecular Formula | Relative Abundance |
---|---|---|---|---|
Lipiarmycin A4 | 19S | 4''-O-isobutyryl | C₅₆H₇₄Cl₂O₁₈ | 15-30% |
Lipiarmycin A3 | 19R | 4''-O-isobutyryl | C₅₆H₇₄Cl₂O₁₈ | 50-70% |
Lipiarmycin B4 | 19S | 2''-O-isobutyryl | C₅₆H₇₄Cl₂O₁₈ | 5-10% |
Lipiarmycin B3 | 19R | 2''-O-isobutyryl | C₅₆H₇₄Cl₂O₁₈ | 3-8% |
Crystalline structures reveal that lipiarmycin A4 adopts a unique folded conformation where the homodichloro-orsellinate moiety positions itself parallel to the macrolactone ring, stabilized by intramolecular hydrogen bonding between C25-OH and the noviosyl C3''-OH group. This spatial arrangement creates a distinctive "closed" topology compared to the "open" conformation observed in lipiarmycin A3 crystals [1] [3].
The structural variations among lipiarmycins profoundly impact their antimicrobial activities:
Table 4: Biological Activity of Lipiarmycin Variants Against Clinically Relevant Pathogens
Organism | Lipiarmycin A4 MIC₉₀ (μg/mL) | Lipiarmycin A3 MIC₉₀ (μg/mL) | Lipiarmycin B4 MIC₉₀ (μg/mL) |
---|---|---|---|
Clostridioides difficile 630 | 0.12 | 0.06 | 0.50 |
C. difficile BI/NAP1/027 | 0.25 | 0.12 | 1.00 |
Staphylococcus aureus ATCC 29213 | 0.25 | 0.12 | 2.00 |
Enterococcus faecium VRE | 0.50 | 0.25 | 4.00 |
Mycobacterium tuberculosis H37Rv | 0.03 | 0.015 | 0.25 |
Escherichia coli ATCC 25922 | >128 | >128 | >128 |
The prolonged post-antibiotic effect (PAE) of lipiarmycin A4 (5.5–10 hours) exceeds vancomycin (0–1.5 hours), attributed to its slow dissociation from RNAP and inhibition of new initiation complexes [6]. Additionally, lipiarmycin A4's narrow spectrum preserves gut microbiota diversity better than vancomycin, reducing Enterobacteriaceae overgrowth by 8.2-fold during CDI treatment in murine models [6].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0